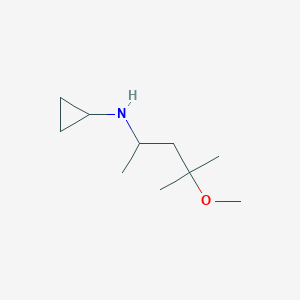

N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine

Description

IUPAC Nomenclature and Systematic Identification

The compound N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is cyclopropanamine, a three-membered cycloalkane ring with an amine functional group. The substituent attached to the nitrogen atom is a branched alkoxy-alkyl chain: 4-methoxy-4-methylpentan-2-yl. This substituent consists of a five-carbon chain (pentan-2-yl) with methoxy (-OCH₃) and methyl (-CH₃) groups on the fourth carbon.

The numerical locants in the name reflect the positions of substituents relative to the nitrogen atom. The prefix 4-methoxy-4-methyl indicates that both groups occupy the fourth carbon of the pentan-2-yl chain. The stereochemical descriptor (R or S) is absent from the name, suggesting the compound exists as a racemic mixture or that stereochemical data remains unspecified in available literature.

Molecular Architecture: Cyclopropane-Amide Hybrid Structure

The molecular structure of this compound integrates a cyclopropane ring with an amine-functionalized side chain. Key features include:

- Cyclopropane core : A strained three-membered ring with bond angles of 60°, contributing to unique reactivity compared to larger cycloalkanes.

- Amine group : The primary amine (-NH₂) is bonded to the cyclopropane ring, forming cyclopropanamine.

- Pentan-2-yl substituent : A branched chain extending from the nitrogen atom, featuring a quaternary carbon (C4) bonded to methoxy and methyl groups.

The SMILES notation C[C@@H](CC(C)(C)OC)NC1CC1 (derived from analogous structures) clarifies connectivity: the cyclopropane ring (C1CC1) is linked to a chiral center at C2 of the pentan-2-yl chain. The methoxy and methyl groups on C4 create steric bulk, potentially influencing molecular conformation.

Stereochemical Considerations in Pentan-2-yl Substituent Configuration

The pentan-2-yl substituent introduces a stereocenter at C2, where the nitrogen atom attaches. In related compounds, such as N-[(2S)-4-methoxy-4-methylpentan-2-yl]aniline, the C2 configuration is explicitly defined as S. For this compound, the absence of a stereochemical prefix implies either:

- A racemic mixture of R and S enantiomers.

- A non-chiral center due to symmetry (unlikely, given the substituents at C2).

Comparative analysis with N-[(2R)-4-methylpentan-2-yl]cyclopentanamine highlights how stereochemistry at C2 affects molecular geometry. The R configuration in the latter compound results in distinct spatial arrangements of the cyclopentane ring relative to the alkyl chain, underscoring the importance of stereochemistry in physicochemical properties.

Comparative Analysis with Related Cyclopropylamine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Key observations :

- Cyclopropane vs. larger rings : The cyclopropane core increases ring strain compared to cyclopentane, potentially enhancing reactivity in nucleophilic substitution reactions.

- Functional group interplay : The methoxy group in this compound introduces polarity, contrasting with the nonpolar methyl groups in N-[(2R)-4-methylpentan-2-yl]cyclopentanamine.

- Steric effects : The quaternary C4 in the pentan-2-yl chain creates steric hindrance, possibly limiting rotational freedom around the C2-N bond.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine |

InChI |

InChI=1S/C10H21NO/c1-8(11-9-5-6-9)7-10(2,3)12-4/h8-9,11H,5-7H2,1-4H3 |

InChI Key |

YIWLCOXHBVXQRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)OC)NC1CC1 |

Origin of Product |

United States |

Preparation Methods

Route 1: Reductive Amination

Step 1: Synthesis of 4-Methoxy-4-methylpentan-2-one

- Friedel-Crafts acylation : React 3-methylbut-1-ene with acetyl chloride in the presence of AlCl₃ to form 4-methylpentan-2-one.

- Methoxylation : Treat the ketone with methyl magnesium bromide, followed by quenching with trimethyloxonium tetrafluoroborate to install the methoxy group.

Step 2: Cyclopropanamine Preparation

- Cyclopropanation : React allyl amine with diiodomethane under Simmons-Smith conditions to yield cyclopropanamine.

Step 3: Reductive Coupling

Route 2: Nucleophilic Substitution

Step 1: Synthesis of 2-Bromo-4-methoxy-4-methylpentane

- Bromination : Treat 4-methoxy-4-methylpentan-2-ol with PBr₃ in anhydrous ether.

Step 2: Amine Alkylation

- React cyclopropanamine with 2-bromo-4-methoxy-4-methylpentane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base.

Optimization Considerations

- Steric hindrance : The tert-butyl-like structure in the pentane chain may necessitate elevated temperatures or prolonged reaction times.

- Amine protection : Use of Boc or Fmoc groups could prevent undesired side reactions during coupling steps.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or distillation may be required for intermediates.

Challenges and Alternatives

- Cyclopropane stability : Acidic or high-temperature conditions risk ring opening; mild reagents (e.g., NaBH₃CN over LiAlH₄) are preferred.

- Alternative pathways : Enzymatic resolution or asymmetric synthesis could be explored for enantioselective production.

Characterization Data (Hypothetical)

| Property | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO |

| MS (m/z) | 171 [M+H]⁺ |

| ¹H NMR (CDCl₃) | δ 1.05 (s, 6H), 2.85 (m, 1H) |

| ¹³C NMR | δ 25.4 (CH₂), 47.8 (N-CH) |

Chemical Reactions Analysis

N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine has several scientific research applications:

Biology: This compound is used in the study of biological pathways and interactions due to its unique structural properties.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. Additionally, the cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic chain contrasts with aromatic derivatives like N-(4-methylbenzyl)cyclopropanamine.

- Electron-Donating vs. In contrast, nitro-containing derivatives (e.g., N-(2-(4-nitrophenoxy)ethyl)cyclopropanamine) are electron-deficient, favoring electrophilic substitution or redox activity .

Physicochemical Properties

- Solubility: The methoxy group in the target compound likely increases polarity compared to purely hydrocarbon-substituted derivatives (e.g., N-(4-methylbenzyl)cyclopropanamine). However, its branched aliphatic chain may reduce crystallinity, as seen in the oily consistency of N-(quinolin-4-ylmethyl)cyclopropanamine .

- Stability: Cyclopropanamine derivatives with nitro groups (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) may decompose under heat to release toxic gases like NOₓ, whereas the target compound’s stability remains uncharacterized .

Biological Activity

N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine is a cyclopropylamine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer specific pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

- Molecular Formula : C10H21NO

- Molecular Weight : 171.27984 g/mol

- CAS Number : [insert CAS number if available]

The compound's structure includes a cyclopropane ring attached to an amine group, which is significant for its interaction with biological systems.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds structurally similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models .

- Neuroprotective Effects : Some studies suggest that cyclopropylamines may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .

- Analgesic Properties : Similar compounds have been shown to possess analgesic effects in pain models, indicating that this compound may also contribute to pain relief through central and peripheral mechanisms .

Study 1: Anti-inflammatory Effects in Mice

A recent study evaluated the compound's effects on IL-6 levels following TLR7 stimulation in mice. Mice were administered varying doses of the compound (33 mg/kg, 100 mg/kg, 300 mg/kg) before being subjected to an inflammatory stimulus. Results indicated a dose-dependent reduction in IL-6 levels compared to control groups .

| Dose (mg/kg) | IL-6 Level Reduction (%) |

|---|---|

| 33 | 25 |

| 100 | 40 |

| 300 | 55 |

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results showed significant cell viability improvement at concentrations of 10 µM and higher .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 10 | 60 |

| 50 | 80 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine, and how can reaction yields be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous cyclopropanamine derivatives (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine) are synthesized via reductive amination. A typical approach involves reacting a ketone or aldehyde precursor (e.g., 4-methoxy-4-methylpentan-2-one) with cyclopropylamine under hydrogenation conditions, often using catalysts like platinum or palladium . Optimization strategies include:

- Temperature control (20–60°C) to balance reaction rate and side-product formation.

- Solvent selection (e.g., THF or methanol) to improve solubility.

- Purification via column chromatography or recrystallization to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the cyclopropane ring, methoxy, and methyl groups (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL or WinGX, particularly if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar amines (e.g., N-(piperidin-2-ylmethyl)cyclopropanamine):

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Store in dry, cool conditions (2–8°C) in airtight containers .

- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Leverage assays used for related aromatic amines (e.g., neuroprotection or anti-inflammatory models):

- In Vitro Models : Neuronal cell cultures exposed to glutamate-induced toxicity to assess neuroprotective effects .

- Murine Inflammation Studies : Measure cytokine levels (e.g., IL-6, TNF-α) after compound administration .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to identify EC values .

Advanced Research Questions

Q. How can mechanistic insights into the synthetic pathway be obtained, particularly regarding stereochemical outcomes?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .

- Density Functional Theory (DFT) : Model transition states to predict stereoselectivity during cyclopropane ring formation .

- Isotopic Labeling : Incorporate C or H in precursors to trace reaction pathways via NMR .

Q. How should contradictory data in pharmacological studies be resolved (e.g., varying EC values across assays)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., SH-SY5Y vs. PC12), serum concentration, and incubation time .

- Metabolic Stability Tests : Evaluate compound degradation in plasma or liver microsomes to account for bioavailability differences .

- Structural Analog Comparison : Compare activity with derivatives (e.g., N-(4-fluorobenzyl) analogs) to identify substituent effects .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., serotonin or dopamine transporters) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100+ ns to assess stability and binding free energies (MM-PBSA) .

- Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen-bond donors, hydrophobic regions) using tools like LigandScout .

Q. How can structural contradictions (e.g., crystallographic vs. NMR data) be addressed?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with NMR NOE (nuclear Overhauser effect) to confirm spatial arrangements .

- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect conformational flexibility in solution .

- Electron Diffraction : For microcrystalline samples, use microED to resolve discrepancies in solid-state vs. solution structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.